molecular formula C17H10Cl4N2O3 B14861207 5-chloro-3-{[(2-chloroacetyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-{[(2-chloroacetyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14861207
M. Wt: 432.1 g/mol
InChI Key: RVKASSIILVXNFJ-JWGURIENSA-N
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Description

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloroacetate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloroacetate typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 5-chloro-2-oxoindoline in the presence of a base to form the intermediate. This intermediate is then reacted with chloroacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloroacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloroacetate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    Chloroform: A simple organochlorine compound used as a solvent.

    Dichloromethane: Another organochlorine solvent with similar properties.

    Trichloroethylene: Used as an industrial solvent and degreaser.

Uniqueness

[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloroacetate is unique due to its complex structure, which includes multiple chlorine atoms and an indole moiety. This structure imparts specific chemical and biological properties that distinguish it from simpler organochlorine compounds.

Properties

Molecular Formula

C17H10Cl4N2O3

Molecular Weight

432.1 g/mol

IUPAC Name

[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate

InChI

InChI=1S/C17H10Cl4N2O3/c18-7-15(24)26-22-16-11-6-10(19)2-4-14(11)23(17(16)25)8-9-1-3-12(20)13(21)5-9/h1-6H,7-8H2/b22-16-

InChI Key

RVKASSIILVXNFJ-JWGURIENSA-N

Isomeric SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCl)/C2=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCl)C2=O)Cl)Cl

Origin of Product

United States

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